An In-depth Technical Guide to the Synthesis and Characterization of 4-nitro-1H-pyrazole-3-carbonitrile
An In-depth Technical Guide to the Synthesis and Characterization of 4-nitro-1H-pyrazole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-nitro-1H-pyrazole-3-carbonitrile, a versatile building block in medicinal chemistry and materials science. This document details a feasible synthetic pathway, outlines experimental protocols, and presents key characterization data.
Introduction
4-nitro-1H-pyrazole-3-carbonitrile is a heterocyclic compound featuring a pyrazole core functionalized with both a nitro and a nitrile group. This unique combination of electron-withdrawing moieties endows the molecule with exceptional reactivity, making it a valuable intermediate for the synthesis of more complex heterocyclic systems, including those with potential pharmaceutical applications.[1] Preliminary research has suggested potential biological activities for compounds derived from this scaffold, such as antibacterial effects.[2]
Synthesis of 4-nitro-1H-pyrazole-3-carbonitrile
A plausible and efficient method for the synthesis of 4-nitro-1H-pyrazole-3-carbonitrile involves a two-step process. The first step is the synthesis of the precursor, 4-amino-1H-pyrazole-3-carbonitrile. The second step is the subsequent oxidation of the amino group to a nitro group.
Synthesis of 4-amino-1H-pyrazole-3-carbonitrile
The synthesis of 4-amino-1H-pyrazole-3-carbonitrile can be achieved through the Thorpe-Ziegler cyclization of dicyanohydrazones. This method is a reliable route to substituted 4-aminopyrazoles.
Oxidation of 4-amino-1H-pyrazole-3-carbonitrile to 4-nitro-1H-pyrazole-3-carbonitrile
Experimental Protocol: Oxidation of 4-amino-1H-pyrazole-3-carbonitrile
Disclaimer: This is a proposed protocol based on analogous reactions and should be optimized for safety and efficiency.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 4-amino-1H-pyrazole-3-carbonitrile and a catalytic amount of sodium tungstate dihydrate in a mixture of 37% hydrogen peroxide and concentrated sulfuric acid. The reaction should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
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Reaction Conditions: The mixture is heated (e.g., to 50 °C) and stirred for a period of time (e.g., 3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After completion, the reaction mixture is cooled to room temperature and carefully poured into ice water.
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Extraction: The aqueous solution is extracted with a suitable organic solvent, such as ethyl acetate.
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Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield 4-nitro-1H-pyrazole-3-carbonitrile.
Caption: Synthetic workflow for 4-nitro-1H-pyrazole-3-carbonitrile.
Characterization of 4-nitro-1H-pyrazole-3-carbonitrile
The structural confirmation and purity assessment of the synthesized 4-nitro-1H-pyrazole-3-carbonitrile are performed using a combination of spectroscopic and physical methods.
Physical Properties
The following table summarizes the known physical properties of 4-nitro-1H-pyrazole-3-carbonitrile.[3]
| Property | Value |
| Chemical Formula | C₄H₂N₄O₂ |
| Molar Mass | 138.08 g/mol [3] |
| Appearance | Solid (usually powder)[3] |
| Color | Typically white to off-white[3] |
| Melting Point | Data may vary depending on purity[3] |
| Boiling Point | Decomposes before boiling[3] |
| Solubility in Water | Low solubility[3] |
| Solubility in Organic Solvents | Soluble in some polar organic solvents like DMSO[3] |
Spectroscopic Data
While specific experimental spectra for 4-nitro-1H-pyrazole-3-carbonitrile are not available in the searched literature, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: A single proton signal is expected for the C5-H of the pyrazole ring. Due to the electron-withdrawing nature of the adjacent nitro and nitrile groups, this proton is expected to be significantly deshielded and appear at a downfield chemical shift.
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¹³C NMR: Four distinct carbon signals are anticipated: one for the nitrile carbon, and three for the pyrazole ring carbons (C3, C4, and C5). The chemical shifts will be influenced by the nitrogen atoms and the electron-withdrawing substituents.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the following functional groups:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (pyrazole) | ~3100-3300 |
| C≡N stretch (nitrile) | ~2220-2260 |
| NO₂ asymmetric stretch | ~1500-1560 |
| NO₂ symmetric stretch | ~1300-1370 |
3.2.3. Mass Spectrometry (MS)
The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (138.08 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and hydrocyanic acid (HCN).
Caption: Characterization workflow for 4-nitro-1H-pyrazole-3-carbonitrile.
Safety and Handling
4-nitro-1H-pyrazole-3-carbonitrile should be handled with care in a laboratory setting. It is a solid that may be irritating to the eyes, skin, and respiratory system. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. The compound should be stored in a cool, dry, and well-ventilated area away from heat and oxidizing agents.[3]
Conclusion
This technical guide has outlined a viable synthetic approach and the expected characterization profile for 4-nitro-1H-pyrazole-3-carbonitrile. The provided experimental protocol, based on analogous transformations, offers a starting point for its laboratory preparation. The tabulated physical and predicted spectroscopic data will aid researchers in the identification and quality control of this important synthetic intermediate. Further research to establish a definitive, optimized synthesis and to fully characterize this compound with experimental data is encouraged.
